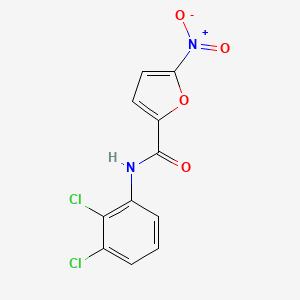
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antimicrobial agent. It was first synthesized in 1955 and has been used to treat various bacterial and protozoal infections in both humans and animals.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of bacterial enzymes involved in DNA replication and protein synthesis. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic reactive oxygen species and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have some toxic effects on mammalian cells, including liver and kidney damage. It has also been shown to have some mutagenic and carcinogenic properties in animal studies. However, these effects have not been observed in humans at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is a relatively inexpensive and widely available compound that can be used in a variety of laboratory experiments. However, its toxicity and potential mutagenicity should be taken into consideration when designing experiments. Additionally, N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the identification of new applications for N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, such as its use as an antiviral agent. Additionally, more research is needed to fully understand the mechanism of action and potential toxic effects of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is synthesized by the reaction of 2,3-dichloronitrobenzene with furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with ethyl chloroformate to yield N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been modified over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some protozoal parasites. N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been used to treat infections such as urinary tract infections, gastroenteritis, and cholera.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-2-1-3-7(10(6)13)14-11(16)8-4-5-9(19-8)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZBCDNBILHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)


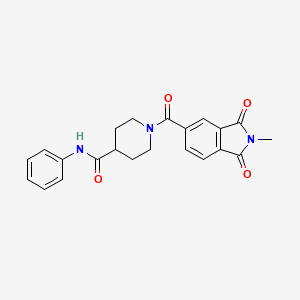
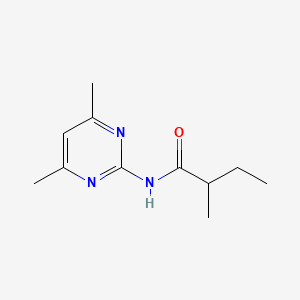
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
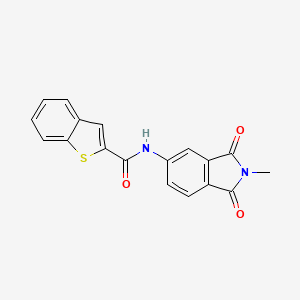
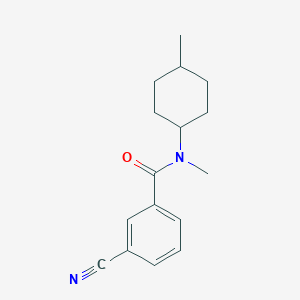
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
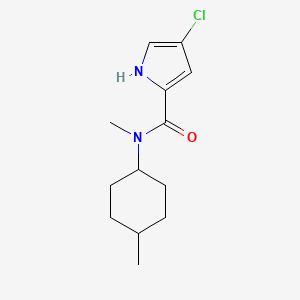
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)